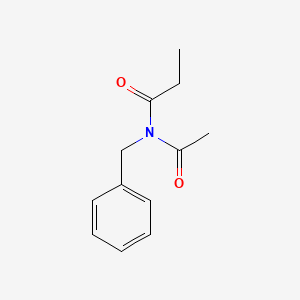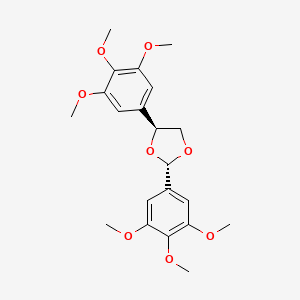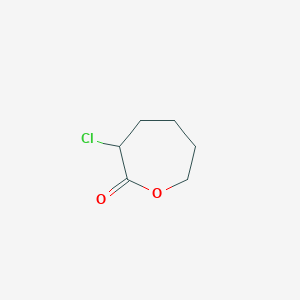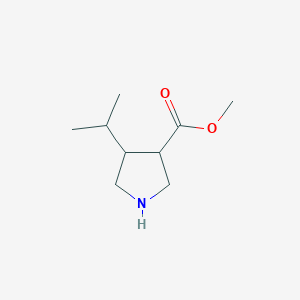![molecular formula C12H11N3O2 B13404983 5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
5-Nitro[1,1'-biphenyl]-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro[1,1’-biphenyl]-2,2’-diamine is an organic compound that belongs to the class of biphenyl derivatives. These compounds consist of two benzene rings connected by a single bond at the [1,1’] position. The presence of nitro and amine groups in the biphenyl structure imparts unique chemical and physical properties to this compound, making it significant in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro[1,1’-biphenyl]-2,2’-diamine typically involves the nitration of biphenyl followed by amination. One common method is the Suzuki–Miyaura cross-coupling reaction, where 2-iodo-4-nitrofluorobenzene reacts with boronic acid in the presence of a palladium catalyst and triphenylphosphine (PPh₃) in refluxing dioxane . This reaction yields 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl, which can then be further aminated to produce the desired compound.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various amine and nitro derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
5-Nitro[1,1’-biphenyl]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studying enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Nitro[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce oxidative stress, making the compound effective in antimicrobial and anticancer applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobiphenyl: Similar structure but lacks the amine groups.
4-Nitrobiphenyl: Another biphenyl derivative with the nitro group at a different position.
2,2’-Diaminobiphenyl: Contains amine groups but lacks the nitro group.
Uniqueness
5-Nitro[1,1’-biphenyl]-2,2’-diamine is unique due to the presence of both nitro and amine groups, which impart distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C12H11N3O2 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-(2-aminophenyl)-4-nitroaniline |
InChI |
InChI=1S/C12H11N3O2/c13-11-4-2-1-3-9(11)10-7-8(15(16)17)5-6-12(10)14/h1-7H,13-14H2 |
Clave InChI |
MUEZXUPOHWADHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
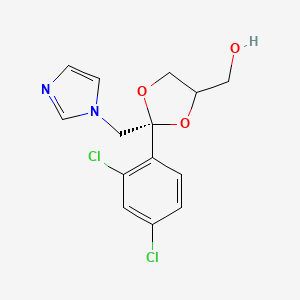
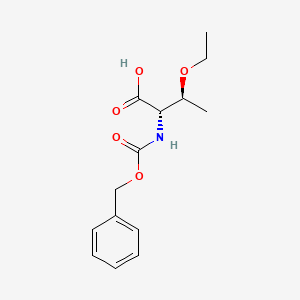
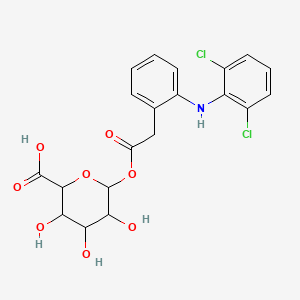


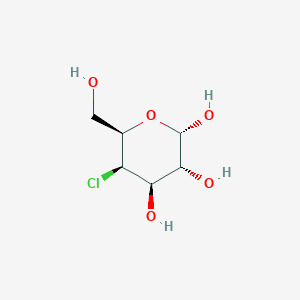
![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
